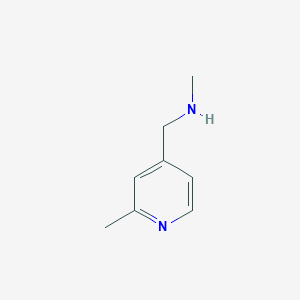

N-methyl-1-(2-methylpyridin-4-yl)methanamine

Descripción

Propiedades

IUPAC Name |

N-methyl-1-(2-methylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-5-8(6-9-2)3-4-10-7/h3-5,9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBBPYPGNDYNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297812 | |

| Record name | N,2-Dimethyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165558-79-2 | |

| Record name | N,2-Dimethyl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165558-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,2-Dimethyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-methylpyridin-4-yl)methanamine typically involves the alkylation of 2-methylpyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Starting Materials: 2-methylpyridine, formaldehyde, and methylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.

Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-1-(2-methylpyridin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: this compound N-oxide.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N-methyl-1-(2-methylpyridin-4-yl)methanamine is utilized in several scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-methyl-1-(2-methylpyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby affecting their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

(a) N-Methyl-1-(pyridin-3-yl)methanamine (3-MePic) and N-Methyl-1-(pyridin-4-yl)methanamine (4-MePic)

- Structural Differences : These isomers differ in the position of the methylamine group on the pyridine ring (3- vs. 4-position).

- Physicochemical Properties : NMR data () reveals distinct chemical shifts due to electronic effects. For example:

- 3-MePic : δ 8.52–8.43 (pyridine-H), 3.64 (CH2), 2.25 (CH3).

- 4-MePic : δ 8.51–8.46 (pyridine-H), 3.66 (CH2), 2.26 (CH3).

- Applications: 4-MePic (CAS: 6971-44-4) is noted for CO2 absorption in aminoalkyl-functionalized pyridines (), while 3-MePic may exhibit different binding affinities due to steric and electronic variations.

(b) (2-Methylpyridin-4-yl)methanamine Dihydrochloride

- Structural Difference : Lacks the N-methyl group but includes a dihydrochloride salt.

Heterocyclic Variants

(a) N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (Compound 9)

- Structure: Incorporates a thienopyridine ring instead of pyridine.

- Biological Activity : Binds the TPP riboswitch with a KD value in the micromolar range (), highlighting how heterocycle substitution impacts target engagement.

(b) N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine

Aromatic and Polycyclic Derivatives

(a) N-Methyl-1-(naphthalen-1-yl)methanamine

- Structure : Features a naphthalene group instead of pyridine.

- Applications : Used as a nucleophile in antifungal drug synthesis (), emphasizing the role of lipophilicity in membrane-targeting agents.

(b) N-Methyl-1-(pyren-1-yl)methanamine

Table 1: Key Properties of Selected Compounds

Actividad Biológica

N-methyl-1-(2-methylpyridin-4-yl)methanamine is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities, particularly in antifungal applications and interactions with neurotransmitter systems. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl group at the 2-position. This unique structural feature influences its chemical behavior and biological activity, distinguishing it from similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-methyl-1-(3-methylpyridin-4-yl)methanamine | Similar amine structure with different pyridine substitution | Potentially different biological activity profiles |

| N-methyl-1-(pyridin-4-yl)methanamine | Lacks the methyl group on the pyridine ring | Simpler structure may lead to different reactivity |

| N,N-dimethyl-pyridin-2-ylmethanamine | Contains two methyl groups on nitrogen | Enhanced lipophilicity may affect bioavailability |

| N,N-diethyl-pyridin-3-ylmethanamine | Ethyl groups instead of methyl | Differences in solubility and pharmacokinetics |

Antifungal Properties

Recent studies have highlighted the antifungal potential of this compound and its derivatives. In vitro assays demonstrated moderate antifungal activity against several phytopathogenic fungi, including:

- Gibberella zeae

- Fusarium oxysporum

- Cytospora mandshurica

Specifically, certain synthesized derivatives exhibited over 50% inhibition of fungal growth at concentrations of 100 µg/mL, indicating promising antifungal efficacy . The compound's role as a precursor in synthesizing more complex antifungal agents has also been noted.

Interaction with Neurotransmitter Systems

Another significant area of research involves the compound's interaction with glycine transporters, which are crucial for neurotransmission. The inhibition of these transporters could have implications for treating neurological disorders. Understanding these interactions is essential for designing derivatives with enhanced biological activity .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. It acts as a ligand that interacts with metal ions or enzymes, influencing their activity. The precise pathways and molecular targets are still under investigation, but initial findings suggest a multifaceted role in various biological processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antifungal Activity Study :

- Objective : To assess the antifungal properties of synthesized derivatives.

- Method : In vitro bioassays against selected fungi.

- Findings : Compounds showed varying degrees of inhibition, with some exceeding 50% inhibition at 100 µg/mL .

-

Neurotransmitter Interaction Study :

- Objective : To investigate the compound's effect on glycine transporters.

- Method : Binding assays and functional assays in neuronal models.

- Findings : Indicated potential therapeutic effects for neurological conditions through modulation of neurotransmitter systems .

Q & A

Q. Methodological Insight :

- Docking workflow : Prepare protein (PDB: 2BXR for MAO-B), optimize ligand geometry (DFT/B3LYP), and validate with molecular dynamics (MD) simulations .

What contradictions exist in the reported biological activity of this compound, and how can they be resolved experimentally?

Advanced Research Question

Discrepancies in IC₅₀ values (e.g., 150 nM vs. 320 nM for MAO-B) may arise from:

- Assay conditions : Differences in pH, temperature, or enzyme source (recombinant vs. tissue-derived).

- Compound purity : HPLC-MS validation (>95%) is essential to exclude batch variability .

Q. Resolution Strategy :

- Standardize protocols (e.g., Amplex Red assay at pH 7.4, 37°C) .

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

What experimental design considerations are critical for in vivo studies of this compound as a neuroactive agent?

Advanced Research Question

Key factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.